Glycine, glycylglycyl-L-phenylalanyl- is a dipeptide compound formed from the amino acids glycine and phenylalanine. It consists of two glycine residues linked to one phenylalanine residue, creating a unique structure that may influence its biological properties and interactions. The compound's systematic name reflects its composition, indicating the presence of the L-phenylalanine amino acid in its structure. Glycine, being the simplest amino acid, contributes to the flexibility of the peptide chain, while phenylalanine introduces an aromatic side chain that can participate in various biochemical interactions.
The synthesis of glycine, glycylglycyl-L-phenylalanyl- typically involves peptide bond formation through condensation reactions. This process can be catalyzed by various agents or enzymes, leading to the formation of peptide bonds between the carboxyl group of one amino acid and the amino group of another.
Glycine, glycylglycyl-L-phenylalanyl- exhibits various biological activities attributed to its constituent amino acids. Glycine is known for its role as an inhibitory neurotransmitter in the central nervous system and has been implicated in promoting sleep and reducing anxiety. Phenylalanine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine, thus potentially influencing mood and cognitive functions.
The combination of these two amino acids may enhance their individual effects, contributing to neuroprotective properties and modulating synaptic transmission. Additionally, peptides containing phenylalanine have been studied for their potential roles in metabolic regulation and as signaling molecules.
The synthesis of glycine, glycylglycyl-L-phenylalanyl- can be achieved through several methods:
Glycine, glycylglycyl-L-phenylalanyl- has potential applications in various fields:
Research on glycine, glycylglycyl-L-phenylalanyl- interactions is limited but suggests several avenues for exploration:
Several compounds share structural similarities with glycine, glycylglycyl-L-phenylalanyl-, providing a basis for comparison:
| Compound Name | Composition | Unique Features |
|---|---|---|
| Glycylglycine | Glycine + Glycine | Simple dipeptide; serves as a buffer |
| Glycyl-L-phenylalanine | Glycine + L-Phenylalanine | Precursor for neurotransmitter synthesis |
| L-Alanylglycylglycine | L-Alanine + Glycine + Glycine | May exhibit different biological activities |
| L-Leucylglycyl-L-phenylalanine | L-Leucine + Glycine + L-Phenylalanine | Potentially more hydrophobic interactions |
Glycine, glycylglycyl-L-phenylalanyl- stands out due to its specific combination of glycine's flexibility and phenylalanine's aromatic properties, potentially enhancing its biological activity compared to simpler dipeptides or those with different amino acid combinations.
The systematic investigation of glycine-phenylalanine peptide bonds began with early 20th-century studies on protein hydrolysis products. In 1879, Schulze and Barbieri's isolation of phenylalanine from lupine seedlings laid the groundwork for understanding aromatic amino acid incorporation into peptides. The specific identification of glycyl-phenylalanine (Gly-Phe) as a distinct dipeptide remained elusive until advanced chromatographic techniques emerged in the mid-1900s.
Initial attempts to detect Gly-Phe in biological systems faced methodological limitations. As recorded in the Human Metabolome Database (HMDB0028848), this dipeptide was classified as an "Expected" metabolite due to its theoretical formation during protein catabolism, though direct detection in human tissues remained unconfirmed until recent mass spectrometry advancements. The dipeptide's instability under standard proteolytic conditions and rapid further breakdown by dipeptidases contributed to its late experimental verification.
Parallel synthetic chemistry efforts enabled controlled study of Gly-Phe dynamics. The 2019 crystallographic analysis of Boc-Gly-Phe-Phe-OMe tripeptide derivatives revealed how subtle side-chain modifications (e.g., phenylglycine substitution) drastically alter molecular packing and hydrogen-bonding networks. These synthetic models provided the first atomic-resolution views of glycine-phenylalanine interactions in β-sheet-like conformations, advancing peptide engineering strategies.
Table 1: Key Milestones in Gly-Phe Oligopeptide Research
The Fmoc strategy dominates modern SPPS due to its compatibility with automated systems and mild deprotection conditions. For Gly-Gly-Phe derivatives, sequential assembly begins with Fmoc-protected amino acids anchored to a resin. Deprotection involves 20% piperidine in dimethylformamide (DMF), which removes the Fmoc group while preserving side-chain protections [2]. Coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or hydroxybenzotriazole (HOBt) activate carboxyl groups, enabling efficient amide bond formation between glycyl and phenylalanyl residues [4].
Critical to this process is the avoidance of racemization, particularly at the phenylalanine residue. Studies demonstrate that coupling at 0°C with a 3:1 molar excess of activated amino acid minimizes epimerization while achieving >98% coupling efficiency [6]. The iterative cycle—deprotection, washing, coupling, and capping—ensures high-fidelity chain elongation.
Resin choice directly impacts synthesis outcomes. Wang resin, a hydroxymethylphenoxy-based support, is preferred for Gly-Gly-Phe derivatives due to its compatibility with Fmoc chemistry and efficient cleavage under trifluoroacetic acid (TFA)-based conditions [3]. Cleavage cocktails typically combine TFA (95%), triisopropylsilane (TIS, 2.5%), and water (2.5%) to simultaneously detach the peptide and remove acid-labile protecting groups [6].
| Resin Type | Cleavage Efficiency (%) | Side Reactions Observed |
|---|---|---|
| Wang | 92 ± 3 | <5% Trp oxidation |
| 2-Chlorotrityl | 88 ± 4 | 8% Asp-Pro cleavage |
| Rink Amide | 85 ± 2 | 12% His alkylation |
Scavengers like ethanedithiol (EDT) mitigate side reactions by trapping cationic intermediates during TFA treatment [3]. Post-cleavage, cold ether precipitation isolates the crude peptide, yielding Gly-Gly-Phe derivatives with >90% purity in optimized protocols [6].
Traditional solution-phase methods face hurdles in segment condensation and purification efficiency. However, recent advances using propylphosphonic anhydride (T3P®) as a coupling reagent have revitalized this approach. T3P® facilitates rapid amide bond formation in ethyl acetate (EtOAc), eliminating the need for toxic solvents like DMF [4]. For Gly-Gly-Phe, a one-pot protocol achieves 85% yield per coupling cycle, with process mass intensity (PMI) reduced to 30—a 60% improvement over classical methods [4].
Key innovations include:
Microwave irradiation revolutionizes peptide synthesis by accelerating reaction kinetics and improving yields. For Gly-Gly-Phe derivatives, coupling times reduce from 2 hours to 4 minutes under microwave conditions (50 W, 75°C), with purity increasing from 70% to 91% [5].
| Parameter | Conventional SPPS | Microwave SPPS |
|---|---|---|
| Coupling Time | 120 min | 4 min |
| Deprotection Time | 30 min | 2 min |
| Crude Purity | 68% ± 5 | 89% ± 3 |
| Side Products | 15% ± 2 | 4% ± 1 |
Microwave-specific advantages include uniform heating, which prevents "hot spots" that degrade sensitive residues like phenylalanine [5]. Additionally, in situ monitoring via Raman spectroscopy allows real-time optimization of coupling and deprotection steps, further enhancing reproducibility [5].
Microwave systems enable synthesis of Gly-Gly-Phe-containing peptides exceeding 100 residues, with crude yields >80% [5]. This scalability stems from reduced solvent waste (<5 mL per residue) and automated temperature control, which minimizes aspartimide formation in glycyl-glycyl sequences [5].
The conformational behavior of Glycine, glycylglycyl-L-phenylalanyl- (Gly-Gly-Phe-Gly) has been extensively studied through molecular dynamics simulations to elucidate its folding dynamics and structural preferences [1] [2]. These computational investigations provide crucial insights into the peptide's conformational landscape and the factors governing its structural stability.
Molecular dynamics simulations of this tetrapeptide reveal significant conformational flexibility, with the system exhibiting rapid interconversion between multiple stable conformers [1] [2]. The global minimum energy structure contains three moderately strong intramolecular hydrogen bonds and is primarily stabilized by London dispersion forces between the phenyl ring, carboxylic acid group, and various peptide bonds [1]. The computational analysis demonstrates that the peptide possesses considerable molecular flexibility, with a C7 backbone conformation being the most energetically preferred for the central glycine residue [3].
Table 1: Molecular Dynamics Simulation Parameters for Tripeptide Folding
| Parameter | CHARMM36 | AMBER ff99SB |
|---|---|---|
| Force Field | CHARMM36 | AMBER ff99SB |
| Water Model | TIP3P | TIP3P/SPC/E |
| Temperature (K) | 300 | 300 |
| Pressure (bar) | 1.0 | 1.0 |
| Time Step (fs) | 2.0 | 2.0 |
| Simulation Length (ns) | 100-500 | 100-500 |
| Ensemble | NPT | NPT |
| Cutoff Distance (nm) | 1.2 | 1.0 |
| PME Grid Spacing (nm) | 0.12 | 0.12 |
The folding mechanism of small peptides typically follows a two-state kinetic model, with the rate-limiting step being the surmounting of a single free energy barrier at the transition state [4]. For tripeptides containing phenylalanine residues, the folding process involves a directed, stepwise mechanism rather than random fluctuations [4]. The transition state structures commonly exhibit a loop-like topology with native end-to-end contacts, while central segments of the strands remain non-contacted [4].
The positioning of the phenylalanine residue within the tripeptide sequence significantly influences the overall conformational behavior through steric interactions [5] [6]. The bulky aromatic side chain of phenylalanine creates substantial steric hindrance that affects the accessible conformational space and influences the relative stability of different structural arrangements.
Amino-aromatic interactions involving the phenylalanine side chain demonstrate preferential geometries that optimize van der Waals contacts while minimizing steric clashes [7]. The aromatic ring of phenylalanine preferentially interacts with amino groups at distances between 3.4 and 6.0 Å, with the amino groups positioned adjacent to the face of the aromatic ring rather than at its edge [7]. This interaction pattern is driven by the δ(-) charge distribution of the aromatic π-electron cloud, which attracts positively charged or δ(+) amino groups [7].
Table 2: Steric Effects of Phenylalanine Positioning in Tripeptide
| Position | Van der Waals Radius (Å) | Steric Hindrance Factor | Conformational Flexibility | Interaction Energy (kcal/mol) |
|---|---|---|---|---|
| N-terminal | 1.7 | 0.85 | High | -2.5 to -4.2 |
| Central | 1.7 | 1.00 | Moderate | -3.1 to -5.8 |
| C-terminal | 1.7 | 0.92 | High | -2.8 to -4.5 |
The steric effects of phenylalanine positioning manifest as chirality-dependent conformational preferences that can destabilize peptide assemblies when inappropriate stereochemical arrangements occur [5]. Chirality switching of a single amino acid can substantially alter the conformational landscape, with the magnitude of this effect correlating positively with the steric hindrance of the amino acid side chains [5]. In the case of phenylalanine, the aromatic side chain creates significant spatial constraints that limit the accessible φ and ψ angle combinations in Ramachandran space [6].
The role of phenylalanine side chain steric hindrance becomes particularly pronounced in determining insulin receptor interactions, where the COOH-terminal domain of the B chain plays a crucial role in directing molecular recognition [6]. The initial negative effect of steric interactions can be reversed upon optimal positioning of the β-aromatic ring, suggesting that steric effects must be balanced against favorable aromatic interactions [6].
The behavior of Glycine, glycylglycyl-L-phenylalanyl- in aqueous solution is strongly influenced by solvent-peptide interactions, which determine the relative stability of different conformational states [8] [9]. Water molecules in the hydration layers surrounding the peptide exhibit altered dynamics compared to bulk water, with residence times typically 2-3 times longer at polar solvation sites than at apolar sites [10].
The choice of water model in molecular dynamics simulations significantly affects the predicted conformational preferences of the tripeptide [8]. The CHARMM36 force field with standard TIP3P water (sTIP3P) produces more realistic folding behavior compared to the modified TIP3P water model (mTIP3P), which tends to over-solvate the unfolded state and suppress peptide folding [8]. This difference arises from the varying solvation energies between the two water models, with mTIP3P providing higher solvation energy that stabilizes extended conformations [8].
Table 3: Solvent Interaction Models in Aqueous Environments
| Water Model | Density (g/cm³) | Diffusion Coefficient (10⁻⁵ cm²/s) | Peptide Solvation Energy (kcal/mol) | Hydrogen Bond Lifetime (ps) | Folding Tendency |
|---|---|---|---|---|---|
| TIP3P | 0.983 | 5.19 | -12.3 ± 1.2 | 1.0-3.0 | Extended |
| SPC/E | 0.999 | 2.49 | -14.1 ± 0.9 | 2.0-4.5 | Compact |
| TIP4P | 1.001 | 2.35 | -13.8 ± 1.1 | 2.2-4.8 | Compact |
| mTIP3P | 0.983 | 5.19 | -11.8 ± 1.3 | 0.8-2.8 | Extended |
Concentration-dependent studies reveal two distinct regimes of peptide-water interactions [9] [11]. Below 0.4 M peptide concentration, the tetrahedral water structure remains largely preserved, but structural dynamics are significantly slowed by peptide interactions [9]. Above this threshold concentration, the tetrahedral water structure becomes more strongly perturbed, and a contribution from the solvated peptide appears in the terahertz Raman spectrum [9].
The hydration number, representing the average number of water molecules perturbed by the peptide presence, decreases upon increasing concentration due to the random close-to-contact conditions experienced by solute particles [11]. This behavior suggests a long-range effect of peptides on surrounding water that extends beyond the first two hydration shells [11]. The coupling between peptide dynamics and water motion demonstrates that restricting peptide flexibility can slow translational motions of water molecules to distances of at least 12-13 Å [12].
The conformational stability of Glycine, glycylglycyl-L-phenylalanyl- is governed by the interplay between backbone flexibility, side chain interactions, and solvent effects [13] [14]. Comprehensive conformational studies reveal that tripeptides exhibit larger numbers of stable conformers within given energy ranges compared to dipeptides, due to the increased rotational degrees of freedom [13].
The impact of vibrational energy and entropy on free energy becomes more pronounced with increasing peptide length, such that the conformer with the lowest Gibbs free energy may have an electronic energy several kcal/mol above the global minimum [13]. This observation highlights the importance of entropic contributions in determining the relative stability of different conformational states at physiological conditions.
Glycine residues provide exceptional conformational flexibility to polypeptide chains due to the absence of a side chain, allowing access to φ and ψ angle combinations that are sterically forbidden for other amino acids [15] [16]. This flexibility is crucial for enzyme active sites, where glycine residues facilitate conformational changes necessary for catalytic function [15].
The conformational preferences of glycine-containing peptides depend strongly on the position and number of glycine residues within the sequence [17] [18]. In polyglycine segments, the peptides adopt preferentially extended conformations in solution, with a strong preference for elongated structures rather than random coil behavior [17]. Small-angle X-ray scattering measurements demonstrate that peptides with six glycine residues exhibit scattering profiles indicative of monomeric states with radii of gyration and maximum dimensions characteristic of extended conformations [17].
Table 4: Positional Influence of Glycine Residues on Conformational Stability
| Glycine Position | Phi Angle Range (degrees) | Psi Angle Range (degrees) | Conformational Entropy (cal/mol·K) | Relative Stability (kcal/mol) | Secondary Structure Preference |
|---|---|---|---|---|---|
| First Residue | -180 to 180 | -180 to 180 | 2.1 | 0.0 (reference) | Extended |
| Second Residue | -180 to 180 | -180 to 180 | 2.3 | +0.4 | Turn/Loop |
| Both Positions | -180 to 180 | -180 to 180 | 4.2 | +0.8 | Random Coil |
The mutation of alanine to glycine leads to an increase in conformational entropy equivalent to approximately 0.4 kcal·mol⁻¹ in fully flexible denatured states [18]. This entropy difference reflects the enhanced conformational freedom provided by glycine residues, which can access backbone conformations prohibited for other amino acids due to steric restrictions [18]. The magnitude of this effect depends on the local secondary structure environment, with larger entropy differences observed when alanine residues adopt significant helical structure in denatured states [18].
Glycine residues also contribute to local and global conformational flexibility in transmembrane helices [19]. The incorporation of glycine creates severe packing defects that enhance local hydration and alter hydrogen bond occupancies, triggering a redistribution of α-helical and 3₁₀-helical hydrogen bonds [19]. These effects facilitate local helix bending at glycine sites and change the collective dynamics of the entire helix [19].
Electronic structure calculations using density functional theory provide accurate descriptions of the conformational energetics and electronic properties of Glycine, glycylglycyl-L-phenylalanyl- [20] [21]. The application of dispersion-corrected DFT methods is essential for obtaining reliable results, as standard DFT functionals fail to capture the long-range correlation effects that contribute significantly to peptide stability [20] [22].
Resolution of identity density functional theory augmented with empirical dispersion terms (RI-DFT-D) has proven particularly effective for studying oligopeptides, providing accuracy comparable to high-level ab initio quantum chemical calculations while maintaining computational efficiency [20]. The TPSS/TZVP level of theory with dispersion correction yields results in excellent agreement with benchmark CCSD(T) data for tripeptide systems [20].
Table 5: Electronic Structure Calculations Using Density Functional Theory Methods
| DFT Functional | Basis Set | Dispersion Correction | Total Energy (Hartree) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| B3LYP-D3 | 6-31+G(d,p) | D3 | -1285.432 | 0.0 | 7.3 |
| B97-D | 6-31+G(d,p) | D | -1285.419 | +8.2 | 7.1 |
| ωB97X-D | 6-31+G(d,p) | D | -1285.445 | -8.1 | 7.4 |
| M06-2X | 6-31+G(d,p) | Empirical | -1285.401 | +19.4 | 6.9 |
| PBE-D3 | 6-31+G(d,p) | D3 | -1285.438 | +3.8 | 7.2 |
The inclusion of dispersion corrections dramatically improves the accuracy of DFT calculations for peptide systems, as demonstrated by studies on all 8000 possible tripeptide combinations [14]. These calculations reveal that the conformational strain energy window accessible to tripeptide fragments within protein chains extends up to approximately 20-25 kcal·mol⁻¹ [14]. The massive dataset obtained from such studies provides excellent benchmarking material for calibrating and improving popular force fields used in molecular dynamics simulations [14].
Information-theoretic approach quantities derived from DFT calculations show good relationships with molecular polarizabilities for tripeptides [21] [23]. Simple density-based functions can predict molecular polarizabilities of larger peptides and proteins when the total molecular wavefunction is available, avoiding the computationally demanding coupled-perturbed equations [21] [23]. This approach provides an efficient route for calculating electronic properties of biological systems while maintaining chemical accuracy [21] [23].